REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH3:8][NH:9][CH2:10][CH2:11][CH2:12][OH:13]>>[CH3:8][N:9]([CH2:10][CH2:11][CH2:12][OH:13])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
885 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC=C1
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
CNCCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated for 8 hours
|
Duration
|
8 h
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=NC=C1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 979 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 2560.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |